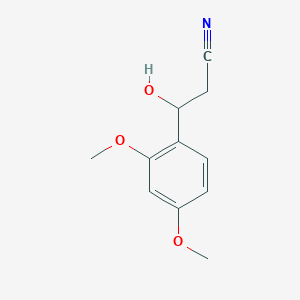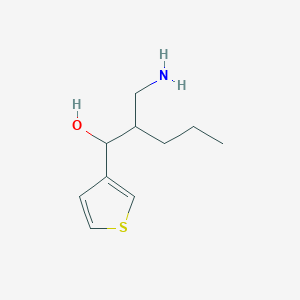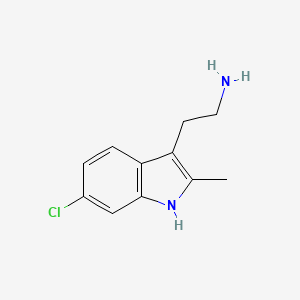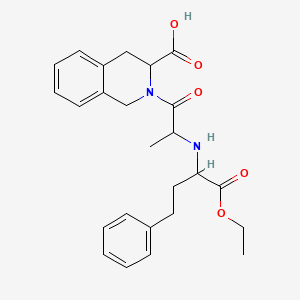
(E)-4-methyloct-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-methyloct-3-enoic acid is an organic compound characterized by the presence of a double bond between the third and fourth carbon atoms in its octane chain, with a methyl group attached to the fourth carbon. This compound falls under the category of unsaturated carboxylic acids and is known for its unique structural properties that make it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyloct-3-enoic acid typically involves the use of starting materials such as octene derivatives. One common method is the hydroformylation of 4-methyl-1-octene, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts like rhodium complexes and high-pressure carbon monoxide and hydrogen gas mixtures.
Industrial Production Methods
On an industrial scale, this compound can be produced through the catalytic oxidation of 4-methyl-3-octene. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(E)-4-methyloct-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form diols or epoxides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the double bond can be substituted with halogens in the presence of halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of 4-methyl-3,4-diol-octanoic acid.
Reduction: Formation of 4-methyloctanol.
Substitution: Formation of 4-methyl-3,4-dibromo-octanoic acid.
科学的研究の応用
(E)-4-methyloct-3-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for polymers and resins.
作用機序
The mechanism of action of (E)-4-methyloct-3-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The double bond in the compound allows it to participate in various biochemical reactions, including enzyme-catalyzed transformations. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
類似化合物との比較
Similar Compounds
4-methyloctanoic acid: Lacks the double bond, making it less reactive in certain chemical reactions.
3-octenoic acid: Has a double bond but lacks the methyl group, affecting its steric and electronic properties.
4-methyl-3-hexenoic acid: Shorter carbon chain, leading to different physical and chemical properties.
Uniqueness
(E)-4-methyloct-3-enoic acid is unique due to the presence of both a double bond and a methyl group, which confer distinct reactivity and steric effects. This combination makes it a versatile compound in synthetic chemistry and a valuable intermediate in various industrial processes.
特性
CAS番号 |
903503-35-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
(E)-4-methyloct-3-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8(2)6-7-9(10)11/h6H,3-5,7H2,1-2H3,(H,10,11)/b8-6+ |
InChIキー |
GRTXIEYPSMTXPB-SOFGYWHQSA-N |
異性体SMILES |
CCCC/C(=C/CC(=O)O)/C |
正規SMILES |
CCCCC(=CCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


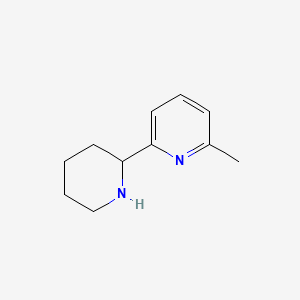



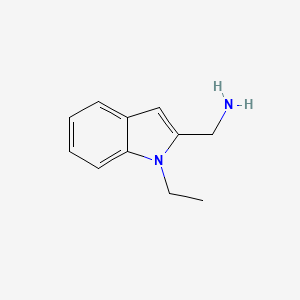
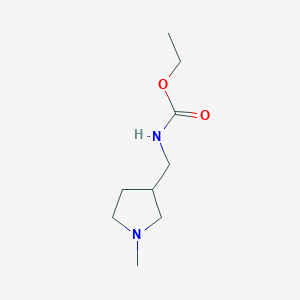
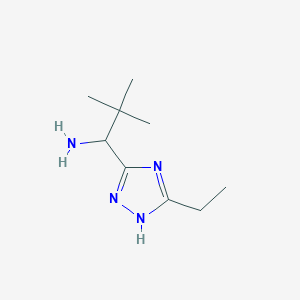
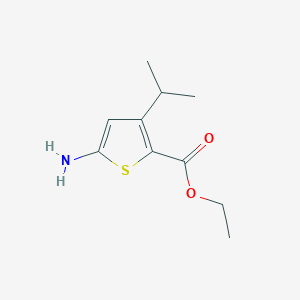
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
